molecular formula C15H17FN4 B12174176 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No.: B12174176
M. Wt: 272.32 g/mol
InChI Key: CWDWFTUTKZEPHR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group and a methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 4-methylpiperazine and a suitable pyridazine precursor under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine
  • 3-(4-Bromophenyl)-6-(4-methylpiperazin-1-yl)pyridazine
  • 3-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)pyridazine

Uniqueness

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H19FN4
  • Molecular Weight : 302.36 g/mol

The compound features a pyridazine core substituted with a fluorophenyl group and a piperazine moiety, which is crucial for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating potent activity.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (Lung)0.46 ± 0.04Apoptosis induction
Other derivativesMCF-7 (Breast)0.01 - 0.07CDK inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate activity against bacterial strains, potentially through inhibition of bacterial growth mechanisms.

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological effects. Research indicates that similar compounds can act as serotonin receptor antagonists, which may contribute to their therapeutic potential in treating anxiety and depression-related disorders.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors can modulate signaling pathways related to mood regulation.
  • DNA Interaction : Some studies suggest potential interactions with DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer cell lines, demonstrating significant apoptosis induction at low concentrations (IC50 values ranging from 0.01 to 0.46 µM). This study highlighted the importance of structural modifications in enhancing the anticancer activity of pyridazine derivatives .

Another research effort focused on the neuropharmacological profile of similar compounds, showing promising results in preclinical models for anxiety disorders. The findings suggested that these compounds could serve as potential therapeutic agents by modulating serotonin pathways .

Properties

Molecular Formula

C15H17FN4

Molecular Weight

272.32 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C15H17FN4/c1-19-8-10-20(11-9-19)15-7-6-14(17-18-15)12-2-4-13(16)5-3-12/h2-7H,8-11H2,1H3

InChI Key

CWDWFTUTKZEPHR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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